molecular formula C15H11BrN2O3S B2790638 N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251682-17-3

N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2790638
CAS No.: 1251682-17-3
M. Wt: 379.23
InChI Key: HRTRCLMAWGYDQY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine derivative characterized by a fused bicyclic core (thieno[3,2-b]pyridine) substituted with a hydroxyl group at position 7, a methyl group at position 4, and a 4-bromophenyl carboxamide moiety at position 4.

Properties

IUPAC Name

N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S/c1-18-10-6-7-22-13(10)12(19)11(15(18)21)14(20)17-9-4-2-8(16)3-5-9/h2-7,19H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTRCLMAWGYDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of a thienopyridine intermediate. This intermediate is then subjected to various functionalization reactions to introduce the bromophenyl, hydroxy, and carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Condensation Reactions: The carboxamide group can participate in condensation reactions to form imides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide depends on its specific application. Generally, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

The 7-hydroxy group facilitates hydrogen bonding, a feature shared with analogs like N-[4-(4-fluorophenyl)-5-hydroxyphenyl] derivatives , though steric hindrance from the methyl group at position 4 could limit solvent accessibility.

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl and carboxamide groups in the target compound likely participate in intermolecular hydrogen bonds, analogous to patterns observed in pyrimidine derivatives (e.g., N-[4-(4-fluorophenyl)-5-hydroxymethyl...] ). Such interactions influence crystal packing and solubility .
  • Crystallographic Tools : Structural analyses of similar compounds (e.g., SHELX , ORTEP-3 , WinGX ) highlight the importance of advanced software for resolving complex substituent effects on molecular conformation.

Biological Activity

N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a synthetic compound belonging to the thienopyridine class, characterized by its unique heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H11BrN2O3S. Its structure features several functional groups that contribute to its reactivity and biological activity:

  • Bromophenyl moiety : Enhances lipophilicity and potential interaction with biological targets.
  • Hydroxy group : May play a role in hydrogen bonding with biological macromolecules.
  • Carboxamide group : Implicated in various pharmacological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the preparation of the thieno[3,2-b]pyridine core followed by the introduction of substituents such as the bromophenyl and carboxamide groups. The general synthetic route can be outlined as follows:

  • Formation of Thieno[3,2-b]pyridine Core : Using starting materials like 4-hydroxy-6-methylpyran-2-one and 4-bromobenzaldehyde under reflux conditions.
  • Introduction of Functional Groups : Sequential reactions to incorporate the hydroxy and carboxamide functionalities.

Anticancer Potential

The thienopyridine scaffold has been explored for anticancer activities. For instance, compounds with similar structures have shown antiproliferative effects in various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation pathways. While specific data on this compound's anticancer activity is sparse, the presence of the hydroxy and carboxamide groups could enhance its potential as an anticancer agent.

Case Studies

  • Study on Thienopyridine Derivatives : A study highlighted that derivatives similar to N-(4-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study employed agar diffusion methods to assess antibacterial efficacy.
  • Anticancer Activity Assessment : In a comparative analysis of thienopyridine derivatives against various cancer cell lines (e.g., Colo320), certain derivatives induced apoptosis effectively at low concentrations (IC50 values in the micromolar range).

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:

  • Interaction with Enzymatic Targets : Potential inhibition of enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death pathways in cancer cells.

Q & A

Q. Methodology :

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are standard tools. ORTEP-3 or WinGX is used for graphical representation of thermal ellipsoids .
  • Parameters : Typical crystal data (e.g., monoclinic system, space group P2₁/c, a = 24.58 Å, Z = 16) are refined to R1 < 0.05 using full-matrix least-squares methods .

Basic: What spectroscopic methods are employed to characterize this compound?

  • NMR : 1^1H and 13^13C NMR in DMSO-d₆ to confirm substituent positions (e.g., 7-hydroxy proton at δ 10.2 ppm, aromatic bromophenyl signals).
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 433.0) .

Advanced: How can researchers optimize the synthesis yield under varying conditions?

Q. Experimental Design :

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst (e.g., DMAP vs. pyridine).
  • Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps.
  • Yield Improvement : Use microwave-assisted synthesis for carboxamide coupling, reducing reaction time from 12h to 2h with 15% yield increase .

Advanced: What strategies resolve contradictions in crystallographic data during structural refinement?

  • Twinned Data Handling : Use TWINABS for absorption correction and SHELXL TWIN instructions to model overlapping reflections.
  • Disorder Modeling : Split occupancy refinement for disordered bromophenyl groups, constrained using SIMU and DELU commands in SHELXL.
  • Validation Tools : Check PLATON alerts and Rint values (<0.05) to ensure data consistency .

Advanced: How do hydrogen bonding patterns influence molecular packing and stability?

Q. Graph Set Analysis :

  • Motifs : Identify R₂²(8) motifs (e.g., N-H⋯O=C between carboxamide groups) and C(6) chains (O-H⋯O hydrogen bonds).
  • Packing Effects : Strong intermolecular H-bonding (2.8–3.0 Å) stabilizes the crystal lattice, reducing hygroscopicity.
  • Thermal Stability : DSC shows melting points >250°C, correlating with dense H-bond networks .

Advanced: What computational approaches model the compound’s interaction with biological targets?

Q. Methodology :

Docking Studies : AutoDock Vina to predict binding to kinase targets (e.g., BRD4 BD2), using PDB 4LYF.

MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes.

QM/MM : Gaussian09 to calculate charge distribution on the thienopyridine ring, highlighting electrophilic regions for covalent binding .

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